In-Depth Technical Guide: Physical and Chemical Properties of (2-Azido-2-methoxy-1-phenylethyl)benzene
In-Depth Technical Guide: Physical and Chemical Properties of (2-Azido-2-methoxy-1-phenylethyl)benzene
Executive Summary
(2-Azido-2-methoxy-1-phenylethyl)benzene, structurally synonymous with 1-azido-1-methoxy-2,2-diphenylethane, is a highly specialized α -azido ether[1]. Featuring a unique diphenylmethane backbone adjacent to a bifunctional azido-methoxy carbon, this compound serves as a critical intermediate in advanced organic synthesis and stimuli-responsive drug delivery systems. The α -azido ether motif acts as a masked oxocarbenium ion, providing a stable yet highly reactive handle for CuAAC (Click) chemistry and Staudinger-triggered release mechanisms[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic workflows.
Structural & Physicochemical Profiling
The molecular architecture of (2-Azido-2-methoxy-1-phenylethyl)benzene is defined by an ethane core where C1 is disubstituted with two phenyl rings (a diphenylmethane moiety) and C2 is substituted with both a methoxy (–OCH₃) and an azido (–N₃) group[3]. This dense steric environment dictates its physical behavior and chemical stability.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, correlating empirical data with structural causality.
Table 1: Physicochemical Properties
| Property | Value | Causality / Significance |
| IUPAC Name | (2-Azido-2-methoxy-1-phenylethyl)benzene | Standardized nomenclature defining the parent benzene and ethyl substituents. |
| CAS Number | 111238-39-2 | Unique registry identifier for chemical sourcing and safety tracking[1]. |
| Molecular Formula | C₁₅H₁₅N₃O | Determines stoichiometric calculations for synthetic scaling[1]. |
| Molecular Weight | 253.30 g/mol | Critical for molarity, dosing, and mass spectrometry calibration[1]. |
| SMILES String | COC(N=[N+]=[N-])C(c1ccccc1)c2ccccc2 | Defines topological connectivity; confirms the 1,1-diphenyl-2-azido-2-methoxy arrangement[3]. |
| Physical State | Viscous liquid / Low-melting solid | The bulky diphenylmethane group disrupts crystal packing, lowering the melting point. |
| Solubility | Soluble in DCM, Toluene, THF; Insoluble in H₂O | High lipophilicity dictates the use of non-polar or aprotic solvents for reactions. |
| Thermal Stability | Decomposes > 120 °C | The azide group undergoes thermal extrusion of N₂ gas; requires controlled heating[4]. |
Mechanistic Chemistry & Reactivity
The reactivity of (2-Azido-2-methoxy-1-phenylethyl)benzene is governed by the α -azido ether functional group. Unlike standard aliphatic azides, α -azido ethers exhibit unique solvolytic and reductive behaviors due to the adjacent oxygen atom, which can stabilize transient positive charges via resonance[5].
Staudinger-Triggered α -Azido Ether Release (STAR)
A primary application of this compound class is in stimuli-responsive linkers[2]. When the azide is subjected to Staudinger reduction (using triphenylphosphine, PPh₃) or catalytic hydrogenation (Pd/C, H₂), it converts into an α -methoxy amine. This intermediate is inherently labile. The lone pair on the nitrogen facilitates the expulsion of the methoxy group, or conversely, hydrolysis in aqueous media leads to the spontaneous collapse of the molecule into diphenylacetaldehyde, methanol, and ammonia.
CuAAC Click Chemistry
The terminal azide is highly reactive toward terminal alkynes in the presence of a Copper(I) catalyst (CuAAC). The steric bulk of the diphenylmethane group does not hinder the 1,3-dipolar cycloaddition, allowing the formation of stable 1,4-disubstituted 1,2,3-triazole linkages.
Principal chemical reactivity pathways including CuAAC click chemistry and reduction.
Experimental Workflow: Synthesis & Isolation
Direct azidation of acetals often requires harsh conditions that lead to substrate degradation. A highly efficient, self-validating protocol utilizes a Lewis acid (TiCl₄) to generate an oxocarbenium ion in situ from diphenylacetaldehyde and methanol, which is immediately trapped by trimethylsilyl azide (TMSN₃)[4].
Step-by-Step Methodology
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Preparation of the Reaction Matrix: In an oven-dried, argon-purged Schlenk flask, dissolve diphenylacetaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM). Add anhydrous methanol (1.5 equiv).
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Causality: Argon prevents atmospheric moisture from quenching the highly moisture-sensitive TiCl₄ catalyst.
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Cryogenic Activation: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise add Titanium tetrachloride (TiCl₄, 1.1 equiv).
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Causality: Cryogenic cooling mitigates the highly exothermic Lewis acid-base complexation and stabilizes the transient, highly electrophilic oxocarbenium ion against side reactions (e.g., enolization).
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Nucleophilic Trapping: After 15 minutes of stirring, slowly introduce Trimethylsilyl azide (TMSN₃, 1.2 equiv) via syringe.
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Causality: TMSN₃ acts as a safe, organic-soluble azide source. The silyl group transfers to the departing oxygen species, thermodynamically driving the reaction forward[4].
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Thermal Equilibration & Quenching: Allow the reaction to slowly warm to 0 °C over 2 hours. Quench the reaction by adding saturated aqueous NaHCO₃.
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Causality: Warming allows the trapping kinetics to complete. The mild base neutralizes the TiCl₄, preventing the acid-catalyzed hydrolysis of the newly formed α -azido ether back to the aldehyde[5].
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Isolation & Validation: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (hexane/ethyl acetate). Validate the product via FTIR (strong asymmetric –N₃ stretch at ~2110 cm⁻¹) and ¹H NMR (methoxy singlet at ~3.4 ppm).
Synthetic pathway of (2-Azido-2-methoxy-1-phenylethyl)benzene via oxocarbenium intermediate.
Safety & Handling Protocols
Organic azides carry an inherent risk of explosive decomposition. Safety assessments rely on the "Rule of Six," which states that an azide is generally safe to handle if there are at least six carbon atoms (or other heavy atoms) per energetic functional group.
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Assessment: (2-Azido-2-methoxy-1-phenylethyl)benzene contains 15 carbon atoms and 1 azide group (a C/N ratio of 15:3, or 5 carbons per nitrogen atom).
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Protocol: While statistically stable and non-explosive under standard laboratory conditions, the compound must be shielded from prolonged exposure to UV light and temperatures exceeding 100 °C to prevent uncontrolled nitrogen extrusion and nitrene formation. All concentrations should be performed behind a blast shield using a water bath kept below 40 °C.
